molecular formula C16H13ClN4O2S B2887704 8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one CAS No. 2034531-82-1

8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

Cat. No. B2887704
M. Wt: 360.82
InChI Key: NFEZXLBLVRWKEZ-UHFFFAOYSA-N
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Description

The compound appears to contain a thiazole ring, which is a heterocyclic compound with sulfur and nitrogen. Thiazoles are often used in pharmaceuticals and agrochemicals .


Molecular Structure Analysis

The compound has a complex structure with multiple rings, including a thiazole ring and a dipyridopyrimidine ring. The presence of chlorine suggests it might have interesting reactivity .


Chemical Reactions Analysis

Thiazoles can undergo a variety of reactions, including nucleophilic substitution at the 2-position and electrophilic substitution at the 5-position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Thiazoles are generally stable and can form hydrogen bonds, which could affect their solubility and reactivity .

Scientific Research Applications

Anticancer and Anti-inflammatory Applications

Research into similar compounds has shown promising anticancer and anti-inflammatory properties. For example, novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their cytotoxic activities against cancer cell lines, such as HCT-116 and MCF-7, demonstrating potential as anticancer agents Rahmouni et al., 2016. These studies highlight the interest in pyrimidine derivatives for developing new therapeutic agents.

Antimicrobial Activity

New pyrimido[4,5-b]-quinoline and pyrido[2,3-d]pyrimidine compounds, which share a structural similarity with the queried compound, have been synthesized from cyclo-condensation reactions and shown to possess antibacterial and antifungal activities El-Gazzar et al., 2008. This indicates the potential of such compounds in addressing microbial infections.

Synthesis and Structural Analysis

The synthesis and chemical structure analysis of related pyrimidine derivatives provide a foundation for further exploration of their scientific applications. Studies involving the synthesis of various heterocyclic compounds, including pyrimidinones and triazinones, demonstrate the chemical versatility and potential utility of these compounds in various scientific domains Abdel-rahman et al., 2002.

Potential as CNS Depressants

Compounds related to the queried chemical structure have been studied for their central nervous system (CNS) depressant activities. For instance, open azaphenothiazines, derived from reactions involving 2-amino-3-mercapto-6-methylpyridine and 4-chloropyrimidines, showed promising results as new CNS depressants Okafor et al., 1982. These findings suggest the potential for developing new drugs targeting the CNS.

Safety And Hazards

The safety and hazards would depend on the specific compound. It’s always important to handle chemicals with appropriate safety measures .

Future Directions

The future directions for this compound would depend on its properties and potential applications. It could be interesting to explore its potential uses in pharmaceuticals or agrochemicals .

properties

IUPAC Name

13-chloro-5-(4-methyl-1,3-thiazole-5-carbonyl)-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN4O2S/c1-9-14(24-8-18-9)16(23)20-5-4-12-11(7-20)15(22)21-6-10(17)2-3-13(21)19-12/h2-3,6,8H,4-5,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEZXLBLVRWKEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=N1)C(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-chloro-2-(4-methylthiazole-5-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one

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